4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran
Brand Name: Vulcanchem
CAS No.: 1286400-05-2
VCID: VC0132066
InChI: InChI=1S/C16H23FO3Si/c1-16(2,3)21(4,5)20-15-9-12(10-18)19-14-7-6-11(17)8-13(14)15/h6-8,10,12,15H,9H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C=O
Molecular Formula: C16H23FO3Si
Molecular Weight: 310.44

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran

CAS No.: 1286400-05-2

Cat. No.: VC0132066

Molecular Formula: C16H23FO3Si

Molecular Weight: 310.44

* For research use only. Not for human or veterinary use.

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran - 1286400-05-2

Specification

CAS No. 1286400-05-2
Molecular Formula C16H23FO3Si
Molecular Weight 310.44
IUPAC Name 4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde
Standard InChI InChI=1S/C16H23FO3Si/c1-16(2,3)21(4,5)20-15-9-12(10-18)19-14-7-6-11(17)8-13(14)15/h6-8,10,12,15H,9H2,1-5H3
Standard InChI Key DNHCMIFLXNNLDN-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C=O

Introduction

Chemical Properties and Structural Characteristics

4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran is a complex organic compound with distinctive structural features that contribute to its chemical behavior and potential applications. The compound is characterized by a benzopyran core structure with several key functional groups including a tert-butyldimethylsilyloxy group, a fluorine atom, and a formyl group strategically positioned within the molecular framework.

The compound is registered with CAS number 1286400-05-2 and possesses a molecular formula of C16H23FO3Si with a corresponding molecular weight of 310.44 g/mol. The presence of specific functional groups, particularly the tert-butyldimethylsilyloxy group at position 4, enhances the compound's stability and solubility characteristics, which are crucial for its application in synthetic organic chemistry. Additionally, the fluorine atom at position 6 contributes significantly to the reactivity profile of the molecule and may influence its potential biological activities.

The chemical structure can be represented through various notations including SMILES (c1cc(cc2c1OC(CC2OSi(C)C)C=O)F) and Canonical SMILES (O=CC1CC(OSi(C)C)c2c(O1)ccc(c2)F), which provide standardized representations of its molecular arrangement . For more comprehensive structural identification, the InChI notation (InChI=1S/C16H23FO3Si/c1-16(2,3)21(4,5)20-15-9-12(10-18)19-14-7-6-11(17)8-13(14)15/h6-8,10,12,15H,9H2,1-5H3) and InChIKey (DNHCMIFLXNNLDN-UHFFFAOYSA-N) offer internationally recognized identifiers that facilitate database searches and compound recognition .

Table 1: Physical and Chemical Properties of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran

PropertyValue
CAS Number1286400-05-2
Molecular FormulaC16H23FO3Si
Molecular Weight310.44 g/mol
Physical StateNot specified in literature
SMILESc1cc(cc2c1OC(CC2OSi(C)C)C=O)F
Canonical SMILESO=CC1CC(OSi(C)C)c2c(O1)ccc(c2)F
InChIKeyDNHCMIFLXNNLDN-UHFFFAOYSA-N

It is important to note that 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran exists as a mixture of diastereomers , which is a significant consideration for applications requiring stereochemical specificity. This stereochemical complexity adds another dimension to its potential utility in asymmetric synthesis and chiral resolution processes.

Synthesis Methods and Reaction Pathways

The synthesis of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran typically involves a series of multi-step organic reactions that require precise control of reaction conditions and careful selection of reagents. The complexity of the molecule necessitates sophisticated synthetic strategies to ensure high yields and stereochemical control.

Comparison with Related Compounds

To better understand the significance and potential applications of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran, it is valuable to compare it with structurally related compounds. This comparison provides context for its chemical behavior and potential applications while highlighting its distinctive characteristics.

One closely related compound is 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS: 99199-90-3), which shares the fluorinated benzopyran core structure but features an oxiranyl group at position 2 instead of a formyl group . This compound is notably used as an intermediate in the synthesis of Nebivolol, a β1-receptor blocker used in the treatment of hypertension . The structural similarity suggests that 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran might similarly serve as a valuable synthetic intermediate in pharmaceutical development.

Another related compound is 6-Fluoro-2-formyl-3-hydroxybenzoic Acid (CAS: 2138193-88-9), which, despite having a different core structure, shares the fluorine and formyl functionalities . This compound has physicochemical properties distinct from the title compound, with a lower molecular weight of 184.12 g/mol and different physical characteristics including a density of approximately 1.6 g/cm³ and a boiling point of around 348.2°C at 760 mmHg .

Table 2: Comparison of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesKnown Applications
4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyranC16H23FO3Si310.44Benzopyran core, TBDMS-protected hydroxyl, fluorine, formyl groupSynthetic intermediate in medicinal chemistry
6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyranC11H11FO2194.2Benzopyran core, fluorine, oxiranyl groupNebivolol intermediate
6-Fluoro-2-formyl-3-hydroxybenzoic AcidC8H5FO4184.12Benzoic acid core, fluorine, formyl group, hydroxyl groupNot specified in search results

The comparative analysis reveals that while these compounds share certain structural elements, 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran possesses a unique combination of functional groups that distinguishes it from other related molecules. This distinctive chemical profile suggests potential specialized applications in synthetic chemistry, particularly as an intermediate in the synthesis of structurally complex bioactive compounds.

Future Research Directions and Challenges

The current body of knowledge surrounding 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran suggests several promising avenues for future research while highlighting certain challenges that need to be addressed. These future directions span multiple disciplines including synthetic methodology, medicinal chemistry, and materials science.

One of the primary areas for future investigation involves developing more efficient and stereoselective synthetic routes to this compound. Given that it exists as a mixture of diastereomers , methodologies that enable the selective synthesis of specific stereoisomers would be particularly valuable. This might involve the application of asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome of key synthetic steps.

From a medicinal chemistry perspective, there is significant potential for exploring the biological activities of this compound and its derivatives. While the biological profile of 4-tert-Butyldimethylsilyloxy-6-fluoro-2-formyl-3,4-dihydro-2H-1-benzopyran itself remains largely unexplored, the presence of structural features common to bioactive compounds suggests promising prospects for discovering novel biological properties. Systematic modification of the molecule's functional groups could generate a library of derivatives with potentially enhanced biological activities.

Another promising research direction involves utilizing this compound as a building block for the synthesis of more complex structures with applications in pharmaceutical development. The formyl group provides a versatile handle for various transformations including condensation reactions, reductive aminations, and olefination reactions, potentially leading to structurally diverse compounds with novel properties.

A significant challenge in researching this compound is the limited published data on its physical properties, reactivity profile, and biological activities. Comprehensive characterization studies would be valuable for establishing baseline data to guide future research efforts. Additionally, computational studies to predict potential biological targets and activities could help prioritize experimental investigations.

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